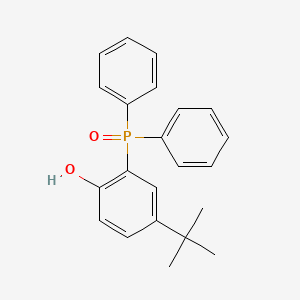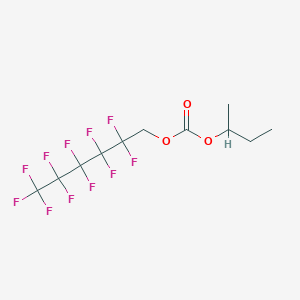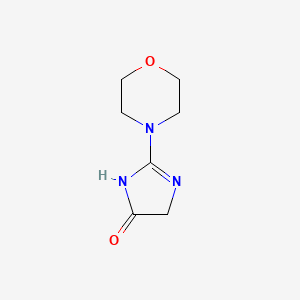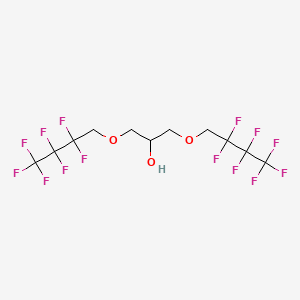
4-tert-Butyl-2-(diphenylphosphoryl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl-2-(diphenylphosphoryl)phenol is an organic compound characterized by a phenolic structure substituted with a tert-butyl group and a diphenylphosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-(diphenylphosphoryl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, tert-butyl chloride, and diphenylphosphine oxide.
Alkylation: Phenol undergoes alkylation with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-tert-butylphenol.
Phosphorylation: The 4-tert-butylphenol is then reacted with diphenylphosphine oxide under oxidative conditions, often using a peroxide or a similar oxidizing agent, to introduce the diphenylphosphoryl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for precise control of reaction parameters is also common.
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-Butyl-2-(diphenylphosphoryl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The diphenylphosphoryl group can be reduced to diphenylphosphine under suitable conditions.
Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce alkylated or acylated phenols.
Applications De Recherche Scientifique
4-tert-Butyl-2-(diphenylphosphoryl)phenol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s phenolic structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Its potential antioxidant properties are explored for therapeutic applications, including the prevention of oxidative stress-related diseases.
Industry: It is used in the synthesis of advanced materials, such as polymers and resins, due to its ability to modify the physical and chemical properties of these materials.
Mécanisme D'action
The mechanism by which 4-tert-Butyl-2-(diphenylphosphoryl)phenol exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways.
Metal Coordination: As a ligand, it can form stable complexes with metal ions, influencing catalytic processes and material properties.
Comparaison Avec Des Composés Similaires
4-tert-Butyl-2-(diphenylphosphoryl)phenol can be compared with other phenolic compounds and phosphine oxides:
4-tert-Butylphenol: Lacks the diphenylphosphoryl group, making it less versatile in coordination chemistry.
Diphenylphosphine Oxide: Lacks the phenolic group, limiting its antioxidant properties.
2,4,6-Tri-tert-butylphenol: Contains multiple tert-butyl groups, enhancing its steric hindrance and stability but reducing its reactivity.
The uniqueness of this compound lies in its combination of a phenolic structure with a diphenylphosphoryl group, providing a balance of reactivity and stability that is valuable in various applications.
Propriétés
Numéro CAS |
60254-03-7 |
|---|---|
Formule moléculaire |
C22H23O2P |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
4-tert-butyl-2-diphenylphosphorylphenol |
InChI |
InChI=1S/C22H23O2P/c1-22(2,3)17-14-15-20(23)21(16-17)25(24,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-16,23H,1-3H3 |
Clé InChI |
SMQLTJGSOHBQHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Hydroxy-8-[5-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12089449.png)






![7-[[2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B12089499.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine](/img/structure/B12089506.png)



